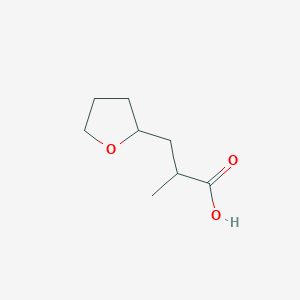

2-methyl-3-(oxolan-2-yl)propanoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of propanoic acid derivatives is a topic of interest in several of the provided papers. For instance, paper describes the synthesis of a series of 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acids and their methyl esters, which were characterized using various spectroscopic techniques. Similarly, paper outlines the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid through a multi-step reaction involving condensation and subsequent reactions with acetone, chloroform, and NaOH. These studies demonstrate the versatility of propanoic acid derivatives and the variety of synthetic routes available for their preparation.

Molecular Structure Analysis

The molecular structure of propanoic acid derivatives is crucial for their biological activity. In paper , the crystal structure of one of the synthesized esters was confirmed by X-ray analysis, which is a powerful tool for determining the three-dimensional arrangement of atoms within a molecule. This structural information is essential for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

The reactivity of propanoic acid derivatives is influenced by their molecular structure. For example, the presence of different functional groups can affect the compounds' ability to participate in various chemical reactions. Although the papers do not provide specific details on the chemical reactions of 2-methyl-3-(oxolan-2-yl)propanoic acid, they do discuss the reactivity of similar compounds. For instance, paper describes the synthesis of cyclopropene and cyclopropane fatty acids, which involved protection and deprotection steps to manipulate the reactivity of the cyclopropene ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of propanoic acid derivatives, such as melting points, solubility, and antimicrobial activity, are important for their practical applications. Paper characterizes the synthesized compounds by their melting points and evaluates their antimicrobial activity, indicating that these properties are significant for the potential use of these compounds in medical applications.

Applications De Recherche Scientifique

Chemical Kinetics and Extraction Solvent Potential

Chemical Kinetics in Biodiesel Combustion

Research into biodiesel combustion kinetics offers insights into how chemical structures similar to 2-methyl-3-(oxolan-2-yl)propanoic acid might behave under combustion conditions. Biodiesel, comprised of fatty acid methyl esters, presents a renewable energy source with different combustion characteristics than traditional hydrocarbon fuels. The study of surrogates like methyl butanoate helps elucidate the effects of molecular structure on combustion, potentially informing the utility of related compounds in biofuel applications or as bio-based solvents for extracting natural products (Lai, Lin, & Violi, 2011).

Sustainable Extraction Solvents

2-Methyloxolane (2-MeOx) has been highlighted as a sustainable, bio-based solvent for extracting lipophilic natural products, indicating a potential area of application for structurally related compounds. Its effectiveness, low toxicity, and environmental friendliness compared to traditional petroleum-based solvents underscore the promise of similar compounds in green chemistry and sustainable industrial processes (Rapinel et al., 2020).

Bioremediation and Environmental Fate

Bioremediation of Contaminants

The aerobic biodegradation of compounds like MTBE (methyl tert-butyl ether) showcases the potential for certain microbes to break down complex organic molecules, offering a pathway for the environmental remediation of related compounds. This research domain underscores the importance of understanding the microbial degradation pathways and the environmental fate of synthetic chemicals, including those similar to this compound (Deeb, Scow, & Alvarez-Cohen, 2004).

Toxicology and Chemical Safety

Toxicology of Degradation Products

Studies on the degradation products of chemical warfare agents provide critical insights into the toxicology and safety of synthetic chemicals. Understanding the breakdown pathways and toxicity of compounds can inform safe handling practices and environmental risk assessments for related chemical entities (Munro et al., 1999).

Safety and Hazards

Propriétés

IUPAC Name |

2-methyl-3-(oxolan-2-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-6(8(9)10)5-7-3-2-4-11-7/h6-7H,2-5H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVOMWXXVTYVBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCCO1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[1-[2-Hydroxyethyl(methyl)amino]cyclohexyl]methyl]but-2-ynamide](/img/structure/B2529011.png)

![N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2529013.png)

![1-{6-[(2-{[4-(methylsulfonyl)phenyl]amino}-2-oxoethyl)thio]pyridazin-3-yl}-N-propylpiperidine-3-carboxamide](/img/structure/B2529014.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2529019.png)

![Ethyl 2-{[4-(trifluoromethoxy)phenyl]hydrazono}propanoate](/img/structure/B2529020.png)

![6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2529022.png)

![1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2529023.png)

![6-[3,4-dihydro-2(1H)-isoquinolinylmethyl]-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B2529024.png)

![[1-(4,6-Dimethyl-2-pyrimidinyl)-5-(hydroxymethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2529025.png)